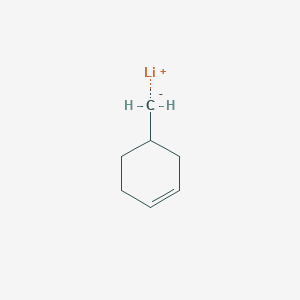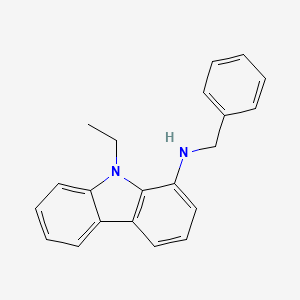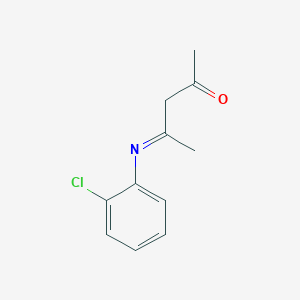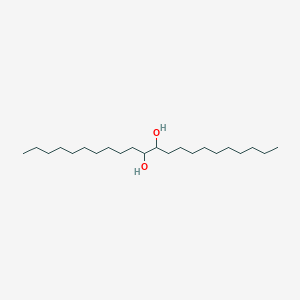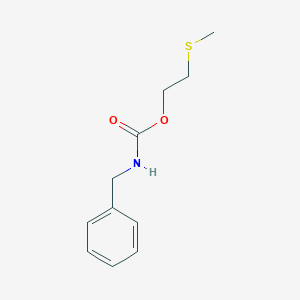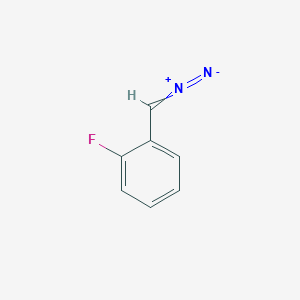
Diiodo(trimethyl)-lambda5-phosphane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodo(trimethyl)-lambda5-phosphane;manganese is a coordination compound that features a manganese center coordinated to a diiodo(trimethyl)-lambda5-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diiodo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with diiodo(trimethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and diiodo(trimethyl)-lambda5-phosphane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodo(trimethyl)-lambda5-phosphane;manganese can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diiodo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction could produce manganese(I) species. Ligand substitution reactions can result in a variety of manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diiodo(trimethyl)-lambda5-phosphane;manganese has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Wirkmechanismus
The mechanism by which diiodo(trimethyl)-lambda5-phosphane;manganese exerts its effects involves coordination chemistry principles. The manganese center can interact with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules, biomolecules, or other metal centers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diiodo(trimethyl)-lambda5-phosphane;manganese include other manganese coordination complexes with different ligands, such as:
- Manganese(II) chloride
- Manganese(III) acetate
- Manganese(IV) oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand environment, which imparts unique chemical properties and reactivity. The presence of the diiodo(trimethyl)-lambda5-phosphane ligand can influence the electronic and steric properties of the manganese center, leading to distinct behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
106878-94-8 |
|---|---|
Molekularformel |
C3H9I2MnP |
Molekulargewicht |
384.82 g/mol |
IUPAC-Name |
diiodo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9I2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
InChI-Schlüssel |
ZMFKKGIBYJUWEL-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(C)(I)I.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)

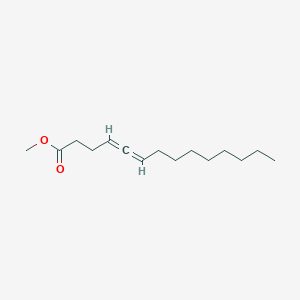

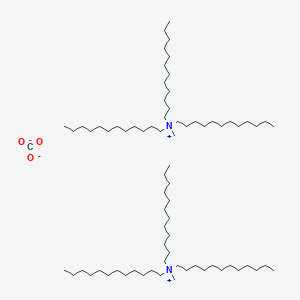
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
